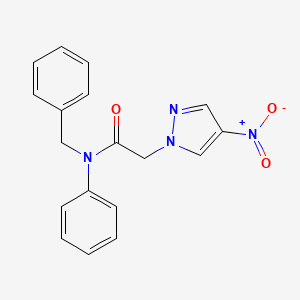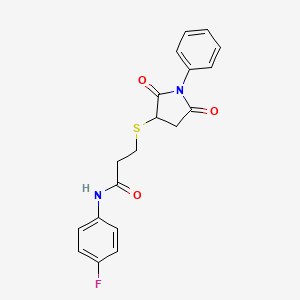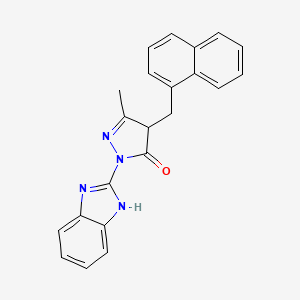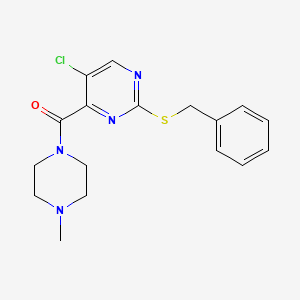![molecular formula C30H32N4O3 B4227458 6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione](/img/structure/B4227458.png)
6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione
Overview
Description
6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexenone moiety: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Amination and coupling reactions: The cyclohexenone derivative is then reacted with appropriate amines and coupling agents to form the desired intermediate.
Cyclization and final modifications: The intermediate undergoes cyclization and further modifications to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence various signaling pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cyclohexenone derivatives: These compounds share the cyclohexenone moiety and exhibit similar chemical properties.
Pyrrolopyrimidine derivatives: These compounds have the pyrrolopyrimidine core and are studied for their biological activities.
Uniqueness
6-{2-[(5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-D]pyrimidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5-dimethylphenyl]-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c1-18-12-23(31-21-14-22(35)16-30(3,4)15-21)24(13-19(18)2)34-17-25-26(27(34)20-10-8-7-9-11-20)28(36)33(6)29(37)32(25)5/h7-14,17,31H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOYACOZVUKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)NC5=CC(=O)CC(C5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4227403.png)


![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)
![1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4227441.png)


![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4227462.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4227469.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylpropanamide](/img/structure/B4227477.png)

